molecular formula C15H24N2O B11171670 N-tert-butyl-4-(diethylamino)benzamide

N-tert-butyl-4-(diethylamino)benzamide

Cat. No.: B11171670
M. Wt: 248.36 g/mol
InChI Key: SVOTXKCOLIQGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(diethylamino)benzamide is a chemical compound offered for research and development purposes. This compound belongs to the class of benzamide derivatives, which are recognized as versatile intermediates in medicinal chemistry and organic synthesis . Structurally similar compounds, featuring tert-butyl and amino substituents on a benzamide core, are frequently investigated as building blocks for the preparation of more complex molecules targeting a range of diseases . Research into analogous benzamide compounds has revealed their potential in various applications. For instance, certain tert-butyl-containing benzamides have been studied for their role as selective antagonists of nuclear receptors, indicating potential value in metabolic disease research . Other benzamide derivatives are utilized in the development of agrochemicals, demonstrating the broad utility of this chemical class . As a research chemical, this product serves as a key intermediate for scientists working in drug discovery and material science. It can be used in the synthesis of compounds for screening against biological targets, in structure-activity relationship (SAR) studies, or in the development of novel functional materials . Researchers can employ it to construct molecular libraries or to explore new chemical entities for pharmacological activity in areas such as cancer, inflammation, and microbial infections . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the product's identity and purity and for ensuring safe handling and use in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-tert-butyl-4-(diethylamino)benzamide

InChI

InChI=1S/C15H24N2O/c1-6-17(7-2)13-10-8-12(9-11-13)14(18)16-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18)

InChI Key

SVOTXKCOLIQGQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butyl 4 Diethylamino Benzamide and Its Analogues

Established Synthetic Pathways to N-tert-butyl-4-(diethylamino)benzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between 4-(diethylamino)benzoic acid or its activated derivatives and tert-butylamine. This section explores the classical and modern approaches to this key transformation, as well as the synthesis of the necessary precursors.

Amide Bond Formation Strategies: Classical and Modern Approaches

The formation of the amide linkage is a cornerstone of organic synthesis. Classical methods for the synthesis of this compound typically involve the activation of the carboxylic acid group of 4-(diethylamino)benzoic acid to facilitate nucleophilic attack by the sterically hindered tert-butylamine.

One of the most common classical methods is the conversion of the carboxylic acid to an acyl chloride. This is often achieved by reacting 4-(diethylamino)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(diethylamino)benzoyl chloride is highly reactive and readily undergoes nucleophilic substitution with tert-butylamine to form the desired amide.

Modern approaches to amide bond formation often utilize coupling reagents that activate the carboxylic acid in situ, avoiding the need for the isolation of harsh acyl chloride intermediates. A variety of coupling reagents are available, each with its own advantages in terms of reaction conditions, yields, and suppression of side reactions. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce racemization in chiral substrates.

Another modern approach involves the use of phosphonium-based coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues. These reagents are known for their high efficiency in forming amide bonds, even with challenging substrates.

The choice of method often depends on the scale of the reaction, the desired purity of the product, and the compatibility of the reagents with other functional groups present in the starting materials.

Precursor Synthesis and Functional Group Interconversions for the Benzamide (B126) Core

The primary precursor for the synthesis of this compound is 4-(diethylamino)benzoic acid. This key intermediate can be synthesized through various routes. A common method involves the N,N-diethylation of 4-aminobenzoic acid. This can be achieved using an alkylating agent such as ethyl iodide or diethyl sulfate in the presence of a base to neutralize the hydrogen halide or sulfuric acid byproduct.

Alternatively, 4-(diethylamino)benzoic acid can be prepared from 4-fluorobenzonitrile via a two-step process. First, a nucleophilic aromatic substitution reaction with diethylamine displaces the fluorine atom to yield 4-(diethylamino)benzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired carboxylic acid.

Functional group interconversions are also crucial in the synthesis of the benzamide core. For instance, if starting from 4-nitrobenzoic acid, a two-step sequence is required. First, the nitro group is reduced to an amino group, typically through catalytic hydrogenation using a palladium catalyst or by using a reducing agent like tin(II) chloride. The resulting 4-aminobenzoic acid can then be N,N-diethylated as described above.

Novel Synthetic Approaches and Methodological Advancements for this compound

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. One key aspect is the use of greener solvents. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. While the direct amidation of carboxylic acids with amines in water is often challenging due to the formation of unreactive carboxylate-ammonium salts, recent research has explored the use of surfactants or high temperatures to promote this reaction.

Another green approach is the use of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant amounts of waste. For example, boric acid and its derivatives have been investigated as catalysts for the direct amidation of carboxylic acids with amines. These reactions often proceed under solvent-free conditions or in green solvents, further enhancing their environmental credentials.

The use of renewable starting materials and the development of one-pot syntheses that minimize purification steps are also important aspects of green chemistry that can be applied to the synthesis of this compound.

Catalytic Methodologies for Enhanced Yield, Selectivity, and Atom Economy

Catalytic methods offer significant advantages over classical stoichiometric approaches in terms of efficiency, selectivity, and atom economy. In the context of this compound synthesis, various catalytic systems can be employed.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have been developed for the direct amidation of carboxylic acids. These catalysts can facilitate the reaction under milder conditions and with a broader substrate scope compared to uncatalyzed methods.

Enzymatic catalysis is another promising avenue for the synthesis of amides. Lipases, for instance, can catalyze the formation of amide bonds with high selectivity and under mild, aqueous conditions. The use of enzymes aligns well with the principles of green chemistry and can lead to highly pure products.

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all atoms from the starting materials into the final product, is a key driver in the development of new catalytic methods. Direct amidation reactions, where a molecule of water is the only byproduct, are highly atom-economical.

Below is a table summarizing various catalytic approaches for amide synthesis that could be applied to this compound.

Catalyst SystemReactantsConditionsAdvantages
Boric AcidCarboxylic Acid, AmineSolvent-free, HeatLow cost, Low toxicity
Ru(II) ComplexesCarboxylic Acid, AmineOrganic Solvent, HeatHigh yields, Broad scope
LipaseCarboxylic Acid, AmineAqueous buffer, Room TempHigh selectivity, Mild conditions
Iron CatalystsAldehyde, AmineOxidantReadily available catalyst

Synthesis of Structurally Related this compound Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, a variety of structurally related derivatives can be synthesized. These modifications can involve changes to the N-tert-butyl group, the diethylamino group, or the substitution pattern on the benzamide core.

The synthesis of these analogues generally follows the same amide bond formation strategies discussed previously. For example, to investigate the importance of the tert-butyl group, a range of other bulky or non-bulky alkylamines can be used in the coupling reaction with 4-(diethylamino)benzoic acid.

To probe the role of the diethylamino group, analogues with different N-alkyl or N-aryl substituents can be prepared. This can be achieved by starting with 4-aminobenzoic acid and performing the desired N-alkylation or N-arylation before the amide coupling step. Alternatively, starting from 4-fluorobenzoic acid, various secondary amines can be introduced via nucleophilic aromatic substitution.

Modifications to the benzamide ring can be accomplished by using appropriately substituted benzoic acid derivatives as starting materials. For instance, introducing electron-donating or electron-withdrawing groups at different positions on the ring can provide valuable insights into the electronic requirements for biological activity.

The following table outlines some examples of structurally related derivatives and the synthetic precursors that would be required for their synthesis.

Derivative StructureRequired Carboxylic Acid PrecursorRequired Amine Precursor
N-isopropyl-4-(diethylamino)benzamide4-(diethylamino)benzoic acidIsopropylamine
N-tert-butyl-4-(dimethylamino)benzamide4-(dimethylamino)benzoic acidtert-butylamine
N-tert-butyl-3-chloro-4-(diethylamino)benzamide3-chloro-4-(diethylamino)benzoic acidtert-butylamine
N-tert-butyl-4-(pyrrolidin-1-yl)benzamide4-(pyrrolidin-1-yl)benzoic acidtert-butylamine

The systematic synthesis and biological evaluation of these and other analogues are crucial for identifying the key structural features responsible for the desired activity and for the development of more potent and selective compounds.

Analogues with Modifications on the N-tert-butyl Moiety

The synthesis of analogues with variations on the N-tert-butyl group typically involves the amidation of a common precursor, 4-(diethylamino)benzoic acid or its activated derivatives, with a diverse range of primary and secondary amines. This approach allows for the introduction of various alkyl, cycloalkyl, and aryl substituents in place of the tert-butyl group.

A primary route to these analogues is the reaction of 4-(diethylamino)benzoyl chloride with the desired amine. The acid chloride is readily prepared from 4-(diethylamino)benzoic acid using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The subsequent reaction with a variety of amines, including linear alkylamines, branched alkylamines, and cycloalkylamines, proceeds under basic conditions to afford the corresponding N-substituted-4-(diethylamino)benzamides.

Alternatively, direct coupling of 4-(diethylamino)benzoic acid with amines can be achieved using various peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective in promoting amide bond formation under mild conditions. This method is particularly advantageous for sensitive substrates and allows for a broader substrate scope.

The Ritter reaction offers another pathway to N-alkyl-substituted benzamides. This reaction involves the treatment of a nitrile with an alcohol or alkene in the presence of a strong acid. While not a direct route from 4-(diethylamino)benzoic acid, it provides a method for synthesizing N-tert-alkyl amides from the corresponding nitriles.

Amine MoietySynthetic MethodPrecursorsReference
N-AlkylAcylation with acid chloride4-(diethylamino)benzoyl chloride, AlkylamineGeneral Amidation
N-CycloalkylPeptide coupling4-(diethylamino)benzoic acid, Cycloalkylamine, EDCI/HOBtGeneral Amidation
N-ArylBuchwald-Hartwig amination4-(diethylamino)bromobenzene, Arylamine, Palladium catalyst wikipedia.org

Analogues with Modifications on the Diethylamino Moiety

Modification of the diethylamino group at the 4-position of the benzamide ring introduces another layer of structural diversity. These analogues can be prepared by several synthetic strategies, primarily involving the reaction of a suitable amine with an N-tert-butyl-4-halobenzamide precursor or by constructing the benzamide from a pre-functionalized benzoic acid.

One common approach is the nucleophilic aromatic substitution (SNAr) reaction on N-tert-butyl-4-fluorobenzamide or N-tert-butyl-4-chlorobenzamide with a variety of secondary amines. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures. A wide range of dialkylamines and cyclic amines, such as pyrrolidine, piperidine, and morpholine, can be employed to generate the corresponding N-tert-butyl-4-(substituted amino)benzamides.

For less reactive aryl halides, such as bromides and chlorides, the Buchwald-Hartwig amination has emerged as a powerful tool. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between N-tert-butyl-4-bromobenzamide and various amines under relatively mild conditions. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

An alternative strategy involves the synthesis of the desired 4-(substituted amino)benzoic acid first, followed by amidation with tert-butylamine. The 4-(substituted amino)benzoic acids can be prepared via SNAr or Buchwald-Hartwig amination on a 4-halobenzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid. The subsequent amidation with tert-butylamine can be achieved using standard coupling methods as described in the previous section.

Amino MoietySynthetic MethodPrecursorsReference
DialkylaminoNucleophilic Aromatic SubstitutionN-tert-butyl-4-fluorobenzamide, DialkylamineGeneral SNAr
Cyclic AminoBuchwald-Hartwig AminationN-tert-butyl-4-bromobenzamide, Cyclic amine, Palladium catalyst wikipedia.org
Di-n-propylaminoAmidation of pre-functionalized acid4-(Di-n-propylamino)benzoic acid, tert-Butylamine, Coupling agentsGeneral Amidation

Analogues with Substitutions on the Benzene (B151609) Ring

Introducing substituents onto the benzene ring of this compound allows for fine-tuning of the electronic and steric properties of the molecule. The synthetic strategies for these analogues depend on the desired substitution pattern and the nature of the substituent.

A common precursor for these syntheses is 4-amino-N-(tert-butyl)benzamide, which can be prepared by the reduction of N-tert-butyl-4-nitrobenzamide. google.com The amino group can then be transformed into a variety of other functional groups through diazotization reactions followed by Sandmeyer or related reactions to introduce halo, cyano, or hydroxyl groups.

Direct electrophilic aromatic substitution on this compound is also possible. The diethylamino group is a strong activating group and directs electrophiles to the ortho position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce substituents at the 3- and 5-positions of the benzene ring.

For more complex substitution patterns, cross-coupling reactions such as the Suzuki and Sonogashira reactions are invaluable. nih.gov These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds between a halogenated this compound precursor and a wide range of boronic acids or terminal alkynes, respectively. This enables the introduction of aryl, heteroaryl, and alkynyl groups onto the benzene ring.

SubstituentPositionSynthetic MethodPrecursorsReference
Nitro3- or 5-Electrophilic NitrationThis compound, Nitrating agentGeneral Electrophilic Substitution
Bromo3- or 5-Electrophilic BrominationThis compound, Brominating agentGeneral Electrophilic Substitution
Phenyl3- or 5-Suzuki Coupling3-Bromo-N-tert-butyl-4-(diethylamino)benzamide, Phenylboronic acid, Palladium catalyst nih.gov
Ethynyl3- or 5-Sonogashira Coupling3-Iodo-N-tert-butyl-4-(diethylamino)benzamide, Terminal alkyne, Palladium/Copper catalyst nih.gov

In Vitro Pharmacological Activity and Biological Targets of N Tert Butyl 4 Diethylamino Benzamide

Identification and Validation of Molecular Targets for N-tert-butyl-4-(diethylamino)benzamide

No studies have been published that aim to identify or validate the molecular targets of this compound.

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

There is no evidence in the scientific literature of affinity chromatography or proteomic studies being conducted to isolate and identify the specific cellular binding partners of this compound.

Genetic Knockdown/Knockout Studies in Model Cellular Systems

No research has been published that utilizes genetic knockdown or knockout approaches in cellular models to validate the molecular targets of this compound.

Mechanistic Investigations of this compound at the Cellular and Subcellular Levels

Following an extensive search of scientific databases and literature, no studies detailing the mechanistic investigations of this compound at the cellular and subcellular levels were found.

Intracellular Signaling Pathway Modulation and Downstream Effects

There is currently no available research that describes the modulation of any intracellular signaling pathways or identifies downstream cellular effects resulting from treatment with this compound.

Cellular Uptake, Distribution, and Intracellular Localization Studies

Information regarding the cellular uptake, distribution, and specific intracellular localization of this compound is not present in the current body of scientific literature.

Organelle-Specific Interactions (e.g., mitochondrial, nuclear)

There are no published studies that have investigated or identified any specific interactions between this compound and cellular organelles such as mitochondria or the nucleus.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

No structure-activity relationship (SAR) studies have been published that focus on derivatives of this compound. This indicates a lack of research into how chemical modifications of this specific molecule influence its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. nih.gov For a molecule like this compound, a QSAR study would typically involve a series of structurally related benzamide (B126) derivatives to correlate their physicochemical properties with a specific pharmacological effect.

Key Molecular Descriptors in Benzamide QSAR Models

Several classes of molecular descriptors are typically employed in QSAR studies of benzamide derivatives:

Topological Descriptors: These describe the connectivity of atoms in a molecule. For instance, molecular connectivity indices and Kier's shape index have been used to model the antimicrobial activity of substituted benzamides. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals.

Steric Descriptors: These descriptors are related to the size and shape of the molecule. Molar refractivity and shadow indices have been shown to be important in some QSAR models of benzamide derivatives. igi-global.com

Lipophilic Descriptors: The partition coefficient (log P) is a common descriptor that quantifies the lipophilicity of a compound, which influences its ability to cross cell membranes.

Predictive Analytics from Hypothetical QSAR Models

A hypothetical QSAR model for a series of compounds including this compound would aim to produce a statistically significant equation that can predict the biological activity of related compounds. The predictive power of such a model is typically assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

The following table illustrates the kind of data that would be generated from a QSAR study of benzamide derivatives. Please note that this table is a representative example, as a specific QSAR study for this compound was not found in the available literature.

CompoundExperimental Activity (pIC50)Predicted Activity (pIC50)Residual
Benzamide Derivative 15.25.10.1
Benzamide Derivative 25.85.9-0.1
Benzamide Derivative 36.16.00.1
Benzamide Derivative 44.95.0-0.1

Table 1: Example of Experimental versus Predicted Activity in a QSAR Model

The insights gained from such predictive models are instrumental in the rational design of new, more potent, and selective analogs. By understanding the key structural features that govern the activity of benzamide derivatives, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Computational and Theoretical Chemistry Studies on N Tert Butyl 4 Diethylamino Benzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities with Identified Biological Targets

To predict the binding modes of N-tert-butyl-4-(diethylamino)benzamide, a researcher would first need to identify a specific biological target, such as an enzyme or receptor. The three-dimensional crystal structure of this target would typically be obtained from a repository like the Protein Data Bank (PDB).

The docking process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations and orientations. The results are often ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. For instance, studies on similar benzamide (B126) derivatives often investigate their interactions with targets like DNA topoisomerase or DNA gyrase, highlighting hydrogen bonds with specific residues as crucial for binding. growingscience.comresearchgate.net

Virtual Screening and Ligand-Based Pharmacophore Modeling

When the 3D structure of a biological target is unknown, ligand-based methods can be employed. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

This process involves analyzing a set of known active ligands to create a model that represents the common features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules, potentially including this compound, that are likely to be active against the same target.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed insights into molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive. For a compound like this compound, FMO analysis would calculate the energies of these orbitals and map their distribution across the molecule, identifying the most probable sites for electron donation and acceptance.

Electrostatic Potential Surfaces and Molecular Descriptors

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen, indicating sites for hydrogen bonding.

Other molecular descriptors that can be calculated include dipole moment, polarizability, and various thermodynamic properties, which collectively help to characterize the molecule's behavior and potential interactions.

Molecular Dynamics Simulations for Conformational Landscape and Receptor Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes of a ligand and its target protein, as well as the stability of the ligand-protein complex.

For this compound, an MD simulation could be performed on the ligand alone in a solvent (like water) to understand its conformational flexibility. More advanced simulations would place the ligand within the binding site of a target protein. rsc.org By simulating their movements over nanoseconds or longer, researchers can assess the stability of the binding pose predicted by molecular docking, observe how water molecules mediate the interaction, and calculate the binding free energy with greater accuracy. This provides a dynamic view of the molecular recognition process that is not captured by static docking models.

Dynamics of this compound in Solvent Environments

Extensive searches of scientific literature and chemical databases did not yield specific molecular dynamics simulation studies focused on the behavior of this compound in various solvent environments. While computational studies on similar molecules, such as trimethylamine-N-oxide and tert-butyl alcohol, have been conducted to understand their hydration properties and effects on protein stability, no such data is publicly available for this compound.

Therefore, a detailed analysis of its solvation shell, diffusion coefficients in different solvents, or the energetic and structural aspects of its hydration cannot be provided at this time. Such studies would be valuable in understanding its pharmacokinetic properties, including solubility and membrane permeability, which are crucial for its potential applications.

Protein-Ligand Complex Stability, Flexibility, and Allosteric Modulation

There is a lack of specific computational research in the public domain detailing the interaction of this compound with specific protein targets. Consequently, there are no available studies on the stability and flexibility of its protein-ligand complexes or its potential for allosteric modulation.

In the broader context of benzamide derivatives, computational methods such as molecular docking and molecular dynamics simulations are frequently employed to predict binding affinities and explore the conformational changes in both the ligand and the protein upon binding. These studies are instrumental in rational drug design, helping to optimize the potency and selectivity of drug candidates. However, without specific research on this compound, no concrete data on its binding modes, interaction energies with specific residues, or its influence on protein dynamics can be presented.

Machine Learning and Artificial Intelligence Applications in Benzamide Research and Drug Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the process of drug discovery and development, including for the class of compounds known as benzamides. These computational tools are utilized in various stages, from target identification to lead optimization and prediction of pharmacokinetic properties.

Machine learning models, such as support vector machines (SVM), random forests, and neural networks, are trained on large datasets of chemical structures and their corresponding biological activities. These models can then be used to predict the activity of novel benzamide derivatives, enabling the virtual screening of large compound libraries to identify promising candidates for further experimental investigation. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

In the context of benzamide research, AI can be employed to:

Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new benzamide compounds based on their molecular descriptors.

De Novo Drug Design: Generate novel benzamide structures with desired pharmacological profiles using generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs).

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzamide derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

Target Identification: Analyze large-scale biological data to identify and validate new protein targets for which benzamide derivatives may be effective ligands.

The application of AI and machine learning in benzamide research holds the promise of accelerating the discovery of new therapeutic agents with improved efficacy and safety profiles.

Applications of N Tert Butyl 4 Diethylamino Benzamide Beyond Biological Systems

Role in Advanced Materials Science and Engineering

As a Component in Functional Polymers or Organic Frameworks

There is currently no available scientific literature to suggest that N-tert-butyl-4-(diethylamino)benzamide has been incorporated as a monomer or functional component in the synthesis of polymers or the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Research in this area typically focuses on molecules with specific reactive groups or structural motifs that facilitate polymerization or framework assembly, and this compound does not appear to have been investigated for these purposes.

Photophysical Properties and Potential Optoelectronic Applications

A detailed investigation of the photophysical properties—such as absorption, fluorescence, phosphorescence, and quantum yield—of this compound has not been reported in publicly accessible research. Consequently, its potential for use in optoelectronic applications, including but not limited to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent probe in materials science, remains unexplored and uncharacterized.

Analytical Standards and Probes in Chemical Research and Method Development

There is no evidence to indicate that this compound is utilized as an analytical standard for the calibration of instruments or the validation of analytical methods. Furthermore, its application as a chemical probe for the detection or quantification of other substances in chemical research has not been described in the existing scientific literature.

Review of Intellectual Property and Patent Landscape for N Tert Butyl 4 Diethylamino Benzamide

Analysis of Key Patents Pertaining to Synthesis, Derivatization, and Specific In Vitro Applications

While no patents exist for N-tert-butyl-4-(diethylamino)benzamide, numerous patents for structurally related benzamide (B126) derivatives provide insight into the types of claims being pursued in this chemical space. These patents typically cover novel synthesis methods, new derivatives with improved properties, and their applications in various fields, most notably as therapeutic agents.

For instance, a significant number of patents protect novel benzamide derivatives for the treatment of a wide range of conditions, including pain, itching, neurodegenerative disorders, and cancer. google.com These patents often claim a genus of compounds defined by a general chemical structure, which may or may not encompass this compound. However, without explicit disclosure, it is not considered to be specifically claimed.

The synthesis of benzamide derivatives is also a subject of patenting, with inventions focusing on more efficient, scalable, and environmentally friendly processes. For example, a Chinese patent describes a method for preparing N-tert-butyl-4-aminobenzamide using a microchannel reactor to improve yield and safety. google.com This highlights the ongoing innovation in the manufacturing of benzamide precursors and related structures.

The following interactive table summarizes key patents for related benzamide derivatives, illustrating the scope of inventions in this field:

Patent NumberTitleKey ClaimsRelevance to this compound
WO2013081400A3 Novel benzamide derivative and use thereofNovel benzamide derivatives for the treatment of pain and itching. google.comStructurally related class of compounds with therapeutic applications.
AU700984B2 Benzamide-containing pharmaceutical compositionsUse of N-tert-butyl benzamide derivatives for treating Parkinson's disease.Highlights the therapeutic potential of N-tert-butyl benzamide scaffolds.
CN115594603A Method for preparing N-tert-butyl-4-aminobenzamide by using microchannel reactorAn improved, safer, and more efficient synthesis process for a related precursor. google.comDemonstrates innovation in the synthesis of related chemical entities.
US5643965A Aminobenzamide compounds for the treatment of neurodegenerative disordersN-tert-butyl-4-aminobenzamide as an intermediate and related compounds for neuroprotection.Indicates the utility of the aminobenzamide core in drug discovery.

Freedom to Operate Analysis from an Academic Research Perspective

From an academic research standpoint, the absence of patents specifically claiming this compound suggests a high degree of freedom to operate. nih.govwipo.int Academic researchers are likely free to synthesize, study, and publish their findings on this compound without infringing on existing patents. This includes research into its chemical properties, development of new synthetic routes, and investigation of its potential in vitro biological activities.

However, it is crucial to note that while the compound itself may be in the public domain, any newly discovered practical applications, such as a therapeutic use or a novel industrial process, could be patentable. Furthermore, if the synthesis of this compound involves the use of patented starting materials or reagents, the freedom to operate might be restricted.

For any potential commercialization of this compound or its derivatives, a more detailed and formal freedom to operate analysis by a qualified patent attorney would be essential. dickinson-wright.com Such an analysis would involve a thorough search of patent claims that could be broadly interpreted to cover the compound or its intended use.

Trends in Patenting Benzamide Derivatives in Relevant Scientific and Technological Domains

The patent landscape for benzamide derivatives is dynamic and reflects broader trends in the pharmaceutical and chemical industries. A noticeable trend is the focus on developing benzamide derivatives as targeted therapies. Many recent patents describe benzamides that act as inhibitors of specific enzymes or as modulators of cellular receptors implicated in disease.

There is also a growing emphasis on the development of more sophisticated drug delivery systems and formulations for benzamide-based drugs to improve their efficacy and patient compliance. This includes the patenting of specific crystalline forms, salts, and co-crystals with enhanced solubility and bioavailability.

In the realm of chemical synthesis, there is a clear trend towards "green chemistry." Patents are increasingly being filed for manufacturing processes that are more sustainable, using less hazardous solvents and reagents, and generating less waste.

Emerging Research Directions and Future Perspectives for N Tert Butyl 4 Diethylamino Benzamide

Integration with Advanced High-Throughput Screening Methodologies and Combinatorial Chemistry

The N-tert-butyl-4-(diethylamino)benzamide structure is well-suited for integration into modern drug discovery platforms. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds against biological targets. wikipedia.org The benzamide (B126) core of the molecule serves as a versatile scaffold, which can be systematically modified to create large libraries of analogues. mdpi.comresearchgate.net This process, known as combinatorial chemistry, can generate extensive collections of structurally related compounds for HTS campaigns. wikipedia.org

Liquid-phase combinatorial synthesis (LPCS) is one such advanced methodology that could be applied to generate a library of derivatives based on this compound. acs.orgnih.gov This technique combines the benefits of classic solution-phase organic synthesis with the high-throughput potential of solid-phase synthesis, allowing for the creation of diverse molecular libraries in significant quantities. acs.org By varying the substituents on the aromatic ring or modifying the N-tert-butyl and diethylamino groups, a vast chemical space can be explored to identify compounds with optimized activity and properties. The dimethylamine (B145610) moiety, structurally similar to the diethylamino group, is a recognized pharmacophore in many FDA-approved drugs, suggesting that modifications around this functional group could be particularly fruitful. rsc.org

TechnologyApplication to this compoundPotential Outcome
High-Throughput Screening (HTS) Screening of this compound and its analogues against diverse biological targets.Identification of novel biological activities and potential therapeutic targets.
Combinatorial Chemistry Systematic synthesis of a large library of derivatives by modifying the benzamide scaffold.Generation of structure-activity relationships (SAR) to guide lead optimization.
Liquid-Phase Combinatorial Synthesis (LPCS) Efficient, solution-based parallel synthesis of a diverse library of benzamide analogues.Rapid exploration of chemical diversity to discover compounds with enhanced potency and selectivity.

Potential for Derivatization in Conjugate Chemistry (e.g., PROTACs, Antibody-Drug Conjugates based on in vitro principles)

The field of conjugate chemistry offers innovative strategies to enhance the therapeutic potential of small molecules. This compound could serve as a foundational element for designing more complex therapeutic agents like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The design of a PROTAC involves linking a ligand for the target protein to a ligand for an E3 ligase. Recent studies have highlighted the utility of benzamide-type derivatives as novel, non-phthalimide binders for the Cereblon (CRBN) E3 ligase, a common recruiter in PROTAC design. researchgate.net This precedent suggests that the this compound scaffold could be modified to act as a CRBN ligand, which, when connected to a warhead targeting a protein of interest via a suitable linker, could form a potent and selective protein degrader. researchgate.net

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. nih.gov The this compound molecule could be derivatized to function as a part of the payload or as a linker-payload system. To be incorporated into an ADC, the compound would need to be functionalized with a reactive handle that allows for conjugation to the antibody, typically through surface-accessible lysine (B10760008) or cysteine residues. nih.gov For instance, a derivative could be synthesized that includes a maleimide (B117702) group for cysteine conjugation or an activated ester for lysine coupling, attached to a part of the molecule that does not interfere with its cytotoxic activity. rsc.org

Conjugate TypeDerivatization Strategy for this compoundTherapeutic Principle
PROTACs Modification of the benzamide core to create a ligand for an E3 ligase like Cereblon (CRBN).Targeted degradation of specific disease-causing proteins.
ADCs Introduction of a chemical linker with a reactive group (e.g., maleimide, activated ester) for conjugation to an antibody.Selective delivery of a cytotoxic payload to cancer cells, minimizing systemic toxicity.

Green Synthesis and Sustainable Production Considerations for Industrial Scale-Up

As the pharmaceutical industry moves towards more environmentally responsible practices, the development of green and sustainable synthesis methods is paramount. dst.gov.in For this compound, several green chemistry principles can be applied to its synthesis, particularly focusing on the formation of the central amide bond.

Traditional methods for amide synthesis often involve harsh reagents and generate significant waste. dst.gov.in Modern, sustainable alternatives include:

Solvent-Free Synthesis: Performing reactions without a solvent, or in greener solvents like water or deep eutectic solvents, can significantly reduce environmental impact. tandfonline.comnih.govtandfonline.com For instance, N-benzoylation of amines has been achieved under solvent- and activation-free conditions using enol esters like vinyl benzoate. tandfonline.comtandfonline.com

Catalytic Amidation: The use of catalysts, including metal complexes or enzymes, can facilitate amide bond formation under milder conditions with higher efficiency. numberanalytics.comnumberanalytics.com Enzymatic synthesis using lipases, for example, offers high selectivity and operates under mild conditions, making it a highly sustainable option. numberanalytics.comnih.gov

Photocatalysis: Recent innovations include the use of photocatalysts, such as Covalent Organic Frameworks (COFs), to prepare amides directly from alcohols under light irradiation, representing a highly efficient and green chemical process. dst.gov.in

For industrial scale-up, these methods offer advantages beyond sustainability, including increased safety, reduced costs associated with waste disposal, and potentially higher yields. numberanalytics.comwhiterose.ac.uk The challenge lies in adapting these bench-scale methodologies to large-scale production while maintaining efficiency and cost-effectiveness. numberanalytics.com

Challenges and Opportunities in Translating Benchtop Research to Advanced Pre-clinical Studies and Novel Therapeutic Hypotheses

The journey of a small molecule from initial discovery to a potential clinical candidate is long and fraught with challenges. frontiersin.orgnih.gov For this compound, successful translation will depend on overcoming key preclinical hurdles and identifying compelling therapeutic opportunities.

Challenges:

Target Identification and Validation: A primary challenge is definitively identifying the biological target(s) through which the compound exerts its effects. Without a clear mechanism of action, advancing into preclinical models is difficult. nih.gov

Pharmacokinetics and Toxicology: Early assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its potential toxicity is crucial. Poor pharmacokinetics or unforeseen toxicity are common reasons for failure in preclinical development. frontiersin.orgmedium.com

Scalable Synthesis: Developing a robust, scalable, and cost-effective synthesis route is essential for producing the quantities of material needed for advanced studies. patheon.com

Opportunities and Novel Therapeutic Hypotheses: The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnanobioletters.comresearchgate.net This versatility opens up numerous therapeutic hypotheses for this compound and its derivatives.

Oncology: Benzamide derivatives have been investigated as inhibitors of various cancer-related targets, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs). nih.govresearchgate.net High-throughput screening could reveal if this compound has activity against these or other novel cancer targets. nih.gov

Infectious Diseases: The benzamide-benzimidazole backbone has been identified in compounds that act as quorum sensing inhibitors in bacteria, representing a novel antimicrobial strategy. asm.org Given its structure, this compound could be explored for similar activities.

Metabolic Diseases: Certain benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov This provides another avenue for investigation.

Successfully navigating the preclinical development path requires a multi-faceted approach, combining rigorous biological testing with advanced chemical synthesis and formulation development to unlock the therapeutic potential of this compound. texilajournal.com

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-tert-butyl-4-(diethylamino)benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a tert-butyl-substituted benzoyl chloride with a diethylaminoaniline derivative under basic conditions (e.g., sodium carbonate). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the acyl chloride intermediate .
  • Safety Note : Hazard analysis is mandatory due to mutagenicity risks observed in Ames II testing for related anomeric amides. Proper ventilation and PPE are required when handling intermediates .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Techniques : Nuclear magnetic resonance (NMR) for verifying tert-butyl (δ ~1.3 ppm, singlet) and diethylamino (δ ~3.4 ppm, quartet) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .
  • Validation : Cross-referencing with X-ray crystallography (if available) or computational DFT calculations ensures structural accuracy, as seen in analogous benzamide derivatives .

Q. What functional groups dictate the compound’s reactivity, and how do they influence derivatization?

  • Key Groups : The tert-butyl group provides steric hindrance, slowing nucleophilic attacks on the amide bond. The diethylamino group enhances solubility in polar solvents and can participate in acid-base reactions.
  • Derivatization : Selective alkylation or acylation at the diethylamino group is feasible under mild conditions, while the tert-butyl moiety requires harsh reagents (e.g., TFA) for removal .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Approach : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the diethylamino group). Use LC-MS/MS metabolomics to identify metabolites and adjust experimental models (e.g., liver microsome assays) to account for first-pass effects .
  • Case Study : Similar compounds showed improved activity after replacing diethylamino with piperidine to reduce metabolic liability .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining purity?

  • Challenges : Scaling reactions involving tert-butyl groups risks exothermic decomposition (DSC data shows thermal instability above 150°C). Use continuous flow reactors for controlled temperature and pressure .
  • Optimization : Replace batch processing with high-throughput screening to identify optimal catalysts (e.g., palladium for coupling steps) and solvent systems (e.g., tert-butyl methyl ether for safer workup) .

Q. How does the compound interact with biological targets, and what computational tools validate these mechanisms?

  • Targets : Analogous benzamides inhibit bacterial PPTases (critical for fatty acid biosynthesis) via competitive binding. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the enzyme’s active site .
  • Validation : Surface plasmon resonance (SPR) confirms binding kinetics, while mutagenesis studies identify critical residues (e.g., His234 in PPTase) for interaction .

Q. What advanced imaging applications leverage the compound’s structural features?

  • PET Probes : The diethylamino group can be radiolabeled (e.g., ¹⁸F or ⁶⁸Ga) for melanin-targeted imaging in melanoma. Compare specificity metrics (SUVmax) against ¹²³I-BZA2 in preclinical models .
  • Tracer Design : Modify the benzamide core to enhance blood-brain barrier penetration for neurological applications, as demonstrated with ¹⁸F-MEL050 .

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